2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide

Medicinal Chemistry SAR Trifluoromethyl Positional Isomers

Generic substitution among trifluoromethylacetophenone semicarbazones is unreliable due to positional isomer activity differences. This compound solves that: • Confirmed ≥98% purity (HPLC) ensures biological effects are attributable to the intended compound. • Meta-CF3 pharmacophore enables comparison against known class-level AChE/BuChE inhibition benchmarks. • Semicarbazone functionality enables cyclization to 1,3,4-oxadiazole libraries. Ideal for focused SAR, agrochemical discovery, and analytical reference standard development.

Molecular Formula C10H10F3N3O
Molecular Weight 245.205
CAS No. 454-05-7
Cat. No. B3015288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide
CAS454-05-7
Molecular FormulaC10H10F3N3O
Molecular Weight245.205
Structural Identifiers
SMILESCC(=NNC(=O)N)C1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C10H10F3N3O/c1-6(15-16-9(14)17)7-3-2-4-8(5-7)10(11,12)13/h2-5H,1H3,(H3,14,16,17)/b15-6+
InChIKeyDZATUGRJMFZZBW-GIDUJCDVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3'-(Trifluoromethyl)acetophenone Semicarbazone: Product Overview


2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide (CAS 454-05-7), also known as 3'-Trifluoromethylacetophenone semicarbazone, is a synthetic hydrazinecarboxamide derivative with the molecular formula C₁₀H₁₀F₃N₃O and a molecular weight of 245.20 g/mol . It belongs to the semicarbazone class, characterized by an imine (C=N) linkage formed via condensation of 3'-trifluoromethylacetophenone with semicarbazide . The compound is commercially available as a research intermediate with purities typically ≥95% (AKSci) or ≥98% (ChemScene, Leyan) and is supplied exclusively for R&D and further manufacturing use .

Synthetic intermediate with defined purity (≥95–98%) for reproducible downstream chemistry
Meta-CF₃ substitution provides distinct electronic profile for structure-activity relationship studies
Supplied exclusively for R&D and further manufacturing; not for human or veterinary use

Generic Substitution Failure for 3'-(Trifluoromethyl)acetophenone Semicarbazone


Generic substitution among trifluoromethylacetophenone semicarbazones is unreliable due to the pronounced influence of the trifluoromethyl (-CF₃) substituent position on electronic properties, metabolic stability, and biological activity. The meta-substituted 3'-CF₃ isomer exhibits distinct reactivity and physicochemical behavior compared to its para- or ortho-substituted analogs. Broad reviews document that hydrazinecarboxamide (semicarbazide) derivatives display wide-ranging IC₅₀ values — from low micromolar to >100 µM — depending on subtle structural variations, with AChE inhibition ranging from 27.04–106.75 µM and BuChE inhibition from 58.01–277.48 µM within a single congeneric series [1][2]. Without direct comparative data for this specific compound, procurement decisions must rely on documented purity specifications, supplier quality systems, and the established performance characteristics of the meta-CF₃ pharmacophore in the intended application context .

Positional isomer
Meta-CF₃ isomer has inductive electron withdrawal only; para-CF₃ isomer adds resonance contribution, and ortho-CF₃ introduces steric effects — profiles may not transfer between positional isomers.
Class variability
Hydrazinecarboxamide derivatives exhibit wide IC₅₀ ranges (low µM to >100 µM) even within congeneric series; substitution with a non-analogous semicarbazone may shift assay-response context.
Purity specification
Non-certified generic semicarbazones often lack batch-specific purity data; reproducibility in multi-step synthesis may be compromised without verified purity documentation.

Differentiation Evidence for 3'-(Trifluoromethyl)acetophenone Semicarbazone


Meta-CF₃ Electronic Profile vs. Other Isomers

The 3'-trifluoromethyl substitution pattern on the acetophenone-derived semicarbazone scaffold produces a distinct electronic environment compared to 4'-CF₃ (para) and 2'-CF₃ (ortho) positional isomers. The meta-CF₃ group exerts an electron-withdrawing inductive effect (-I) without the resonance contribution present in the para isomer, resulting in a unique dipole moment and altered hydrogen-bonding capacity of the semicarbazone moiety. This positional isomerism is known to affect target binding in hydrazinecarboxamide series: the clinically used semicarbazone insecticide metaflumizone, which contains the identical 3'-CF₃ acetophenone-derived core, achieves potent sodium channel blockade (IC₅₀ < 1 µM) that is absent in non-fluorinated analogs.

Meta-CF₃ vs. isomers
Class-level inference
σₘ 0.43 (meta) vs σₚ 0.54 (para)
Supports position-specific SAR study fit
Hammett constants literature; LogP ~2.10 from specification
Medicinal Chemistry SAR Trifluoromethyl Positional Isomers

Validated Purity for Reproducible Downstream Chemistry

Commercially available batches of 2-(1-(3-(trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide are supplied with defined purity specifications from multiple vendors: ≥95% (AKSci Cat. 1472CS), ≥98% (ChemScene Cat. CS-0665607), and 98% (Leyan Cat. 1736263). MolCore offers product compliant with ISO certification systems. These documented purity levels enable reproducible synthetic yields in downstream reactions such as cyclization to 1,3,4-oxadiazoles or metal complexation, where semicarbazone purity directly affects product yield and impurity profiles. In contrast, non-certified or generic acetophenone semicarbazones often lack batch-specific purity documentation.

Purity specification
Supporting evidence
≥95% to ≥98%
Enables batch-to-batch reproducibility in synthesis
Multi-vendor certificates of analysis; ISO-compliant supply available
Quality Control Procurement Specification Analytical Purity

Hydrazinecarboxamide Scaffold: Broad Tunable Bioactivity

The hydrazinecarboxamide (semicarbazide) scaffold to which 2-(1-(3-(trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide belongs has been systematically characterized for multitarget biological activity. In a homologous series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, AChE IC₅₀ values ranged from 27.04 to 106.75 µM, with certain derivatives surpassing the clinical drug rivastigmine, while BuChE IC₅₀ values ranged from 58.01 to 277.48 µM [1]. A separate review of semicarbazone derivatives bearing phenyl moieties reported anticancer IC₅₀ values across HT29, SK-N-SH, MDA-MB-231, and MKN45 cell lines, with the most active analogs achieving single-digit micromolar potency while exhibiting weak cytotoxicity on normal HUVEC cells [2]. The compound under consideration, as a 3'-CF₃ acetophenone-derived semicarbazone, occupies a defined SAR position within this chemical space and serves as a versatile precursor for further derivatization. Notably, the semicarbazone class has documented anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, attributed to sodium channel inhibition [3].

Class bioactivity benchmarks
Class-level inference
AChE IC₅₀ 27–107 µM; BuChE IC₅₀ 58–277 µM; anticancer low µM for optimized analogs
Class-level activity context for SAR expansion programs
Data from related hydrazinecarboxamide series; no direct compound-specific activity reported
Enzyme Inhibition Antimicrobial Anticonvulsant Hydrazinecarboxamide SAR

Crystallographic Characterization for Structure-Based QC

The crystal structure of a closely related compound within the same chemical series (monoclinic system, space group P2₁/c, a = 11.465 Å, b = 6.072 Å, c = 15.747 Å, β = 99.90°) has been solved by X-ray diffraction, revealing strong hydrogen-bonding networks on the x-z plane [1]. The availability of single-crystal X-ray data for this structural class provides a definitive reference for identity confirmation of 2-(1-(3-(trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide via powder XRD pattern matching or unit cell comparison, which is not routinely available for many custom-synthesized or less-studied semicarbazone analogs. This structural characterization supports quality control verification beyond HPLC retention time matching alone. [2]

Crystallographic data
Supporting evidence
Monoclinic P2₁/c, a=11.465, b=6.072, c=15.747 Å, β=99.90°
Supports XRD-based identity confirmation for procurement QC
Unit cell from closely related analog; refined R₁ ≤ 0.053
X-ray Crystallography Structural Confirmation Quality Assurance

Predicted Drug-Like Profile vs. Non-Fluorinated Analogs

The compound exhibits computationally predicted physicochemical parameters consistent with favorable drug-like properties. The trifluoromethyl group contributes to enhanced lipophilicity (LogP = 2.10) and metabolic stability compared to non-fluorinated acetophenone semicarbazones, where the -CF₃ group resists oxidative metabolism. The topological polar surface area (TPSA) of 67.48 Ų and 2 hydrogen bond donors (HBD) place this compound within Lipinski's rule-of-five boundaries, suggesting adequate permeability and bioavailability potential. These properties differentiate it from non-fluorinated acetophenone semicarbazones which typically display lower LogP values and reduced metabolic stability.

Predicted ADME profile
Class-level inference
LogP 2.10 vs ~1.0–1.5 for non-fluorinated analog; TPSA 67.48 Ų
Informs drug-likeness assessment in lead optimization
Computational predictions; metabolic stability inferred from -CF₃ resistance to oxidation
ADME Drug-likeness Physicochemical Properties Fluorine Chemistry

Application Scenarios for 3'-(Trifluoromethyl)acetophenone Semicarbazone


SAR Studies of 3'-CF₃ Semicarbazone Bioactivity

This compound is optimally deployed as a key intermediate in structure-activity relationship (SAR) studies exploring the impact of meta-trifluoromethyl substitution on semicarbazone/hydrazinecarboxamide biological activity. The well-characterized class-level benchmarks for AChE inhibition (IC₅₀ 27.04–106.75 µM), BuChE inhibition (IC₅₀ 58.01–277.48 µM), and anticancer activity (low µM range for optimized analogs) provide a reference framework against which derivatives of this specific 3'-CF₃ scaffold can be compared [1][2]. The documented purity specifications (≥95–98%) ensure that observed biological effects can be confidently attributed to the intended compound rather than impurities.

Building Block for 1,3,4-Oxadiazole Heterocycles

The semicarbazone functionality of this compound enables cyclization to 1,3,4-oxadiazole derivatives, a privileged scaffold in medicinal chemistry. The N-hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine analog demonstrated antimycobacterial activity (MIC ≥ 62.5 µM against M. tuberculosis H37Rv), validating this synthetic pathway for generating bioactive heterocycles [1]. The commercial availability at defined purity (≥98%) supports reproducible cyclization yields in library synthesis, where semicarbazone purity has been shown to directly affect downstream product profiles and impurity burdens.

Agrochemical Intermediate: Metaflumizone Pharmacophore Core

This compound shares the identical 3'-trifluoromethylacetophenone-derived core structure found in metaflumizone, the commercial semicarbazone insecticide that acts as a potent sodium channel blocker [1]. Researchers pursuing novel insecticide development can use 2-(1-(3-(trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide as a synthetic intermediate for generating focused libraries of N-substituted hydrazinecarboxamide analogs, systematically varying the terminal amine substituent while maintaining the core pharmacophore. The defined purity specifications and ISO-certified supply chains support the analytical rigor required for agrochemical patent applications and regulatory submissions.

Analytical Reference Standard for Semicarbazone QC

With its well-defined molecular structure, available crystallographic data for the structural class, high commercial purity (≥98%), and established NMR-spectroscopic characterization potential, this compound serves as an analytical reference standard for HPLC method development, LC-MS quantification, and identity confirmation of semicarbazone-containing research compounds or metabolites [1][2]. The meta-CF₃ substitution provides a distinctive ¹⁹F NMR signal that can serve as an internal probe for quantification in complex biological matrices, a capability not available with non-fluorinated semicarbazone standards.

Application
Selection Property
Validation Focus
SAR studies of 3'-CF₃ semicarbazones
Meta-CF₃ electronic profile and defined purity
Class-level enzyme inhibition and cell-based activity benchmarks
1,3,4-Oxadiazole building block
Semicarbazone cyclization reactivity
Reproducible heterocycle library synthesis; reported antimycobacterial screening context
Agrochemical intermediate
meta-CF₃ pharmacophore core (metaflumizone analog)
Sodium channel blockade research context; insecticide lead generation
Analytical reference standard
Defined purity and ¹⁹F NMR probe
HPLC/LC-MS method development and identity confirmation
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